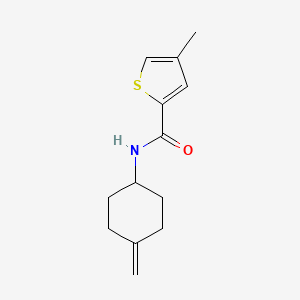

4-甲基-N-(4-甲基亚环己基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known for their wide range of biological and pharmacological activities . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the most common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated from their spectral information . For instance, the IR spectrum can provide information about the presence of certain functional groups. For example, the presence of N–H can be indicated by a band at around 3270 cm−1, and the carbonyl group (C=O) can be indicated by a band at around 1707 cm−1 .Chemical Reactions Analysis

Thiophene derivatives exhibit reactivity due to the presence of enamines and enones. Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

抗惊厥烯胺酮研究

研究探索了抗惊厥烯胺酮的晶体结构,证明了氢键和环己烯环的构象对影响其潜在治疗应用的重要性。例如,研究强调了不同的构象和分子间氢键如何影响这些化合物的功效(Kubicki, Bassyouni, & Codding, 2000)。

利用噻吩衍生物进行杂环合成

在杂环合成领域,噻吩衍生物作为关键的中间体。研究证明了多种具有生物活性的分子的合成,表明了噻吩基化合物的多功能性在药物开发和材料科学中的应用。从噻吩-2-甲酰胺合成抗生素和抗菌药物突出了其在药物研究中的用途(Ahmed, 2007)。

材料科学应用

取代的噻吩的独特性质,例如它们的电子和光物理特性,已在材料科学中得到利用。这些化合物已显示出广泛的生物活性和有机电子学应用,展示了它们在开发新技术和疗法方面的潜力(Nagaraju et al., 2018)。

有机合成和催化

噻吩衍生物在通过 Gewald 反应等反应促进有机合成中的作用突出了它们在构建复杂分子中的重要性。噻吩的 2-氨基-3-甲酰胺衍生物在室温下的有效形成突出了它们在合成具有潜在生物活性的化合物中的用途(Abaee & Cheraghi, 2013)。

抗菌和抗癌潜力

对噻吩衍生物的研究还发现了它们作为抗菌剂和抗癌剂的潜力。合成和评估新的噻吩、噻唑基噻吩和噻吩并吡啶衍生物对各种癌细胞系的细胞毒性说明了这些化合物在药物化学中的持续探索(Atta & Abdel‐Latif, 2021)。

作用机制

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets . These include anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Based on the reported biological activities of thiophene derivatives , it can be inferred that this compound may have potential therapeutic effects in various conditions.

安全和危害

As with any chemical compound, safety and hazards associated with thiophene derivatives would depend on their specific structure and properties. It’s important to handle these compounds with care and follow appropriate safety measures. For instance, Rivaroxaban, a thiophene derivative, is classified as Aquatic Chronic 2, indicating potential hazards to the aquatic environment .

未来方向

Thiophene derivatives continue to attract interest due to their wide range of biological activities and potential therapeutic applications. Future research may focus on the development of new synthetic methods, the design of novel thiophene derivatives with enhanced biological activity, and further investigation of their mechanisms of action. The development of eco-friendly synthetic strategies is also an important area of research .

生化分析

Biochemical Properties

It is known that thiophene derivatives interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide in laboratory settings are not yet fully known. Thiophene derivatives are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide at different dosages in animal models are not yet fully known. Thiophene derivatives are known to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide is involved in are not yet fully known. Thiophene derivatives are known to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide within cells and tissues are not yet fully known. Thiophene derivatives are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

The subcellular localization of 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide and any effects on its activity or function are not yet fully known. Thiophene derivatives are known to be directed to specific compartments or organelles based on various signals or post-translational modifications .

属性

IUPAC Name |

4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-9-3-5-11(6-4-9)14-13(15)12-7-10(2)8-16-12/h7-8,11H,1,3-6H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPIXMRSOVYGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2CCC(=C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2767617.png)

![Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2767618.png)

![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2767619.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B2767623.png)

![1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2767624.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)

![6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2767628.png)